3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
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Overview
Description
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of the difluoro substituents and the bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A versatile hydroborating reagent used in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic core but differ in their functional groups and substituents.
Uniqueness
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the difluoro substituents, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the design of enzyme inhibitors or advanced materials.
Properties
IUPAC Name |
9,9-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-5-4-6-13(8-17,10(18)19)14(9,15)16/h9H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMZHBGHKMHCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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